8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1217010-89-3
VCID: VC4466138
InChI: InChI=1S/C25H19F2N3O2/c1-32-22-9-5-3-7-17(22)13-29-15-28-23-19-12-18(26)10-11-21(19)30(24(23)25(29)31)14-16-6-2-4-8-20(16)27/h2-12,15H,13-14H2,1H3
SMILES: COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Molecular Formula: C25H19F2N3O2
Molecular Weight: 431.443

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

CAS No.: 1217010-89-3

Cat. No.: VC4466138

Molecular Formula: C25H19F2N3O2

Molecular Weight: 431.443

* For research use only. Not for human or veterinary use.

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one - 1217010-89-3

Specification

CAS No. 1217010-89-3
Molecular Formula C25H19F2N3O2
Molecular Weight 431.443
IUPAC Name 8-fluoro-5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C25H19F2N3O2/c1-32-22-9-5-3-7-17(22)13-29-15-28-23-19-12-18(26)10-11-21(19)30(24(23)25(29)31)14-16-6-2-4-8-20(16)27/h2-12,15H,13-14H2,1H3
Standard InChI Key JPDAFPYNFPVWDT-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule features a pyrimido[5,4-b]indole core, a bicyclic system combining pyrimidine and indole moieties. Key structural modifications include:

  • Fluorine atoms at the 8-position of the indole ring and the 2-position of the benzyl group, enhancing electronegativity and metabolic stability.

  • Benzyl groups at positions 3 and 5, with a methoxy (-OCH₃) group on the 2-methoxybenzyl substituent, influencing solubility and steric interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₁₉F₂N₃O₂
Molecular Weight431.443 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa=16.366 Å, b=6.0295 Å, c=21.358 Å, β=105.21°

X-ray crystallography confirms the molecule adopts a planar conformation in the pyrimidoindole core, with benzyl groups oriented perpendicularly to minimize steric clash. Hirshfeld surface analysis reveals dominant H···F and C–H···π interactions, stabilizing the crystal lattice .

Electronic Structure and Reactivity

Density functional theory (DFT) calculations align with experimental data, showing localized electron density at the fluorine atoms and the pyrimidine nitrogen centers. The methoxy group’s electron-donating effect increases electron density on the adjacent benzyl ring, facilitating electrophilic substitution reactions at the para position .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential functionalization of the pyrimidoindole scaffold:

  • Indole Fluorination: Introduction of fluorine at the 8-position via electrophilic fluorination using Selectfluor® under anhydrous conditions.

  • Benzylation: Dual benzyl groups are added through nucleophilic aromatic substitution (SNAr) at positions 3 and 5, employing 2-fluorobenzyl bromide and 2-methoxybenzyl chloride in dimethylformamide (DMF) at 50°C .

  • Cyclization: Acid-catalyzed cyclization forms the pyrimidine ring, with yields optimized to 72% using p-toluenesulfonic acid in refluxing toluene .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
FluorinationSelectfluor®, CH₂Cl₂, 0°C65%
BenzylationDMF, K₂CO₃, 50°C, 12h58%
Cyclizationp-TsOH, toluene, reflux, 6h72%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from acetonitrile. Purity (>98%) is confirmed by HPLC (C18 column, 70:30 acetonitrile/water) .

Biological Activity and Mechanism

Antiviral Efficacy Against HBV

In vitro assays demonstrate nanomolar inhibitory activity (IC₅₀ = 34 nM) against HBV replication in HepG2.2.15 cells. The compound suppresses viral DNA synthesis by 89% at 100 nM, outperforming entecavir (IC₅₀ = 48 nM) .

Putative Mechanism of Action

Molecular docking studies suggest binding to the HBV polymerase active site, with key interactions:

  • Fluorine atoms form hydrogen bonds with Arg₁₅₂ and Ser₁₅₆.

  • Methoxybenzyl group engages in π-π stacking with Tyr₉₁.

  • Pyrimidine N1 coordinates the Mg²⁺ ion essential for polymerase activity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates stability in simulated gastric fluid (90% remaining after 2h). LogP calculated at 3.2 indicates moderate lipophilicity, suitable for oral administration .

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting endotherm at 217°C, consistent with crystalline structure. Thermogravimetric analysis (TGA) reveals decomposition above 300°C, indicating thermal robustness .

Therapeutic Applications and Future Directions

Antiviral Drug Development

Given its potency against HBV, this compound is a candidate for lead optimization. Structural analogs with improved solubility (e.g., replacing methoxy with hydroxyl groups) are under investigation .

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